molecular formula C33H40N6O3 B3011650 2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid CAS No. 2108830-08-4

2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid

Cat. No. B3011650
CAS RN: 2108830-08-4
M. Wt: 568.722
InChI Key: XERATECPNBWJFP-UHFFFAOYSA-N
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Description

This compound is also known as 2- (5- (4- ((Phenethyl (4- (4- (pyrrolidin-1-ylmethyl)phenoxy)butyl)amino)methyl)phenyl)-2H-tetrazol-2-yl)acetic acid dihydrochloride . It is used for pharmaceutical testing .


Molecular Structure Analysis

The compound has an empirical formula of C33H40N6O3 · 2HCl . It contains a pyrrolidine ring, a common nitrogen heterocycle used widely by medicinal chemists .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . The molecular weight of the compound is 641.63 .

Scientific Research Applications

Electrochemical Studies

  • A study by Naik et al. (2013) involved synthesizing novel Mannich bases with phenoxy-acetic acid derivatives, similar in structure to the compound . These compounds were characterized and their electrochemical behaviors were studied, contributing to our understanding of such compounds in electrochemical applications (Naik et al., 2013).

Synthesis and Characterization

  • Zhang Dan-shen (2009) conducted research focusing on the synthesis of a similar compound, providing valuable insights into the methodologies and outcomes of synthesizing such complex molecules (Zhang Dan-shen, 2009).

Bone Loss Suppressive Effects

  • Rubin et al. (2001) investigated estrogen receptor ligands with structures similar to the compound . These studies aimed at improving efficacy in suppressing bone loss, drawing parallels to the potential therapeutic applications of such compounds in osteoporosis and related conditions (Rubin et al., 2001).

Anti-Inflammatory Activity

  • Kumar and Knaus (1994) synthesized a series of tetrazol-2-acetic acids, esters, and amides, similar to the compound , to study their anti-inflammatory activities. This research adds to our understanding of such compounds' potential in anti-inflammatory drug development (Kumar & Knaus, 1994).

Superoxide Scavenging and Anti-Inflammatory Agents

  • Maxwell et al. (1984) synthesized a series of tetrazole derivatives to test their superoxide scavenging activity and anti-inflammatory effects, showcasing the potential pharmacological applications of these compounds (Maxwell et al., 1984).

Preparation of Tetrazole-Containing Derivatives

  • Putis et al. (2008) utilized the reactivity of amino and carboxy groups in a molecule similar to the one to prepare tetrazole-containing derivatives, contributing to the field of organic synthesis and drug design (Putis et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in pharmaceutical testing . Additionally, the pyrrolidine ring in its structure suggests potential for diverse biological activity, which could be explored in future research .

properties

IUPAC Name

2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N6O3/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37/h1-3,8-17H,4-7,18-26H2,(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERATECPNBWJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91826512

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